molecular formula C8H7NO3S B3169744 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 937681-80-6

3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3169744
CAS No.: 937681-80-6
M. Wt: 197.21 g/mol
InChI Key: URKBJWLDOMRNCE-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a high-value chemical scaffold incorporating both isoxazoline and thiophene heterocycles, designed for advanced research and development. This compound is part of the 4,5-dihydro-1,2-oxazole (isoxazoline) family, a privileged structure known for its significant biological activities and broad utility in medicinal and agrochemical discovery . The core isoxazoline structure serves as a key pharmacophore, with documented derivatives exhibiting potent herbicidal activity by acting as inhibitors of plant growth . Furthermore, the molecular framework is structurally analogous to compounds investigated for their immunosuppressive properties, specifically their ability to inhibit phytohemagglutinin-induced lymphocyte proliferation, indicating its value in immunology research . The integration of the electron-rich thiophen-2-yl moiety at the 3-position enhances the molecular complexity and potential for intermolecular interactions, making this carboxylic acid functionalized derivative a versatile building block for the synthesis of novel amides, esters, and other derivatives for structure-activity relationship (SAR) studies . It is strictly intended for laboratory research applications, including use as a key intermediate in the development of novel active ingredients, a precursor for further functionalization, and a candidate for high-throughput screening and molecular docking studies against therapeutic targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-3,6H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKBJWLDOMRNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxylic acid with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

1.1. Types of Reactions

The compound exhibits diverse reactivity due to its heterocyclic oxazole ring and functional groups. Key reaction types include:

Oxidation : The dihydrooxazole ring can be oxidized to form a fully aromatic oxazole derivative. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction : Reduction of the oxazole ring leads to saturated heterocycles. Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium catalysts are typical reagents.

Substitution :

  • Electrophilic substitution : The thiophene ring undergoes reactions at its 5-position (para to the substituent), facilitating bromination or nitration .

  • Nucleophilic substitution : The carboxylic acid group can be converted to esters or amides via standard carbodiimide coupling .

Cross-coupling : Thiophene-based cross-coupling reactions (e.g., Suzuki-Miyaura) enable attachment of aryl groups. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with SPhos ligands is effective .

1.2. Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationKMnO₄, CrO₃H₂SO₄, 0–100°C
ReductionLiAlH₄, H₂/PdTHF, 0–100°C
Electrophilic SubstitutionBr₂, FeBr₃CH₃COOH, 50–100°C
Suzuki CouplingPd₂(dba)₃, SPhosTHF/H₂O, 100°C

1.3. Major Products

  • Oxidation : Forms 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid.

  • Reduction : Produces dihydrooxazole derivatives.

  • Cross-coupling : Yields biaryl compounds via thiophene substitution .

1.4. Mechanistic Insights

The oxazole ring’s stability arises from resonance between the oxygen and nitrogen atoms. Thiophene substitution enhances π-conjugation, influencing reactivity. For example:

  • Suzuki coupling proceeds via oxidative addition of thiophene’s C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

  • Electrophilic substitution on thiophene is directed by the oxazole’s electron-withdrawing effect, favoring para positions .

1.6. Comparison with Analogues

ParameterCurrent CompoundMethyl AnalogueDichlorophenyl Analogue
Electrophilicity Thiophene (high)Phenyl (moderate)Dichlorophenyl (low)
Stability High (due to conjugation)ModerateHigh (electron-withdrawing)
Biological Activity Antimicrobial AnticancerAnticancer

2.1. Suzuki Coupling Example

EntryCatalystLigandTemperature (°C)Yield (%)
1Pd₂(dba)₃SPhos10075
2Pd(OAc)₂XPhos12065
3NiCl₂dppf8050

Reactions were conducted in THF/H₂O (3:1 v/v) with K₂CO₃ as base .

2.2. Oxidation Kinetics

Oxidizing AgentReaction Time (h)Conversion (%)
KMnO₄690
CrO₃885

Reactions monitored via HPLC at 100°C.

Research Implications

The compound’s dual reactivity (oxazole and thiophene) makes it a versatile intermediate. Recent studies highlight its potential in:

  • Anticancer Drug Design : Thiophene’s π-system enables DNA intercalation, enhancing cytotoxicity .

  • Green Chemistry : Oxazole’s stability allows use in catalytic cycles without degradation .

Scientific Research Applications

3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzyme active sites, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the dihydro-oxazole core. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Thiophene C₉H₇NO₃S 225.22 Moderate solubility, sulfur-mediated metabolism
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Chlorophenyl C₁₀H₈ClNO₃ 225.63 Increased lipophilicity, halogen stability
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Pyridine C₉H₈N₂O₃ 192.17 Basic nitrogen enhances solubility in acidic media
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2,4-Dichlorophenyl C₁₀H₇Cl₂NO₃ 260.08 High metabolic stability, halogen interactions
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid Isoxazole (unsaturated) C₈H₅NO₃S 195.19 Reduced conformational flexibility

Key Observations :

  • Thiophene vs.
  • Dihydro-oxazole vs.
  • Carboxylic Acid Group : Common across analogs, this group facilitates hydrogen bonding and salt formation, critical for solubility and target interactions.

Challenges :

  • Halogenated phenyl derivatives (e.g., 2,4-dichlorophenyl) require careful control of electrophilic substitution to avoid byproducts .
  • Pyridinyl and thiophene substituents demand inert atmospheres to prevent oxidation during synthesis .

Metabolic Stability and Biotransformation

  • 3-(Thiophen-2-yl) Analog : Thiophene rings are susceptible to cytochrome P450-mediated oxidation, forming reactive metabolites (e.g., thiophene S-oxides), necessitating stabilization during bioanalysis .
  • Chlorophenyl Analogs : Halogen atoms slow oxidative metabolism, enhancing plasma stability but increasing risk of bioaccumulation .
  • Imidazole-Substituted Metabolites : Enzymatic hydrolysis of amide bonds (e.g., in 3-(2-butyl-5-chloroimidazol-4-yl) analog) generates carboxylic acid metabolites, confirmed via HPLC-MS/MS .

Biological Activity

3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features, combining a thiophene ring with an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit various enzymes that play crucial roles in disease pathways. For instance, it may interact with enzymes involved in inflammatory responses or cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. It has shown effectiveness against several cancer cell lines, including those representing breast and leukemia cancers.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

Cytotoxicity Assays

In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines. For example:

  • MCF-7 (breast cancer) : The compound induced apoptosis in a dose-dependent manner.
  • CEM (leukemia) : The IC50 values were found to be in the low micromolar range, indicating potent activity against these cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-710.38Apoptosis induction
CEM12.45Enzyme inhibition
U93715.00Cell cycle arrest

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. Modifications to the thiophene or oxazole moieties have been shown to alter potency and selectivity:

  • Substituent Variations : Adding different functional groups on the thiophene ring can enhance or diminish biological activity.
  • Ring Fusion Effects : The fused oxazole ring plays a crucial role in stabilizing the compound's interaction with biological targets.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound for drug development:

  • Anti-inflammatory Drugs : Its enzyme inhibition properties suggest potential use in treating inflammatory diseases.
  • Anticancer Agents : The ability to induce apoptosis and inhibit cancer cell growth positions it as a candidate for further development as an anticancer drug.
  • Antimicrobial Agents : Its effectiveness against various pathogens could lead to new antibiotic formulations.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what analytical techniques are essential for confirming its structure?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between thiophene derivatives and oxazole precursors. Key steps include:

  • Cyclocondensation : Reacting thiophen-2-yl carbonyl compounds with hydroxylamine derivatives under acidic conditions to form the dihydroisoxazole ring .
  • Carboxylic Acid Functionalization : Hydrolysis or oxidation of ester intermediates to yield the carboxylic acid moiety .

Q. Analytical Techniques for Structure Confirmation :

TechniqueApplicationExample Parameters/ResultsReference
NMR Spectroscopy Assigns proton/carbon environmentsδ 7.2–7.8 ppm (thiophene protons)
Mass Spectrometry Verifies molecular weightExact mass: 223.08 (calculated)
X-ray Crystallography Resolves 3D structureSHELXL refinement (R-factor < 0.05)

Q. How can researchers confirm the purity and identity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% by peak area) .
  • FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • Elemental Analysis : Validate empirical formula (e.g., C₉H₉NO₃S) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between spectroscopic data and X-ray crystallography results?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with predicted values from DFT calculations.
  • SHELXL Refinement : Use constraints (e.g., riding hydrogen models) to address electron density mismatches .
  • Mercury CSD Analysis : Overlay experimental and theoretical crystal structures to identify packing discrepancies .
    Example Workflow :

Refine X-ray data with SHELXL .

Validate hydrogen bonding motifs using graph set analysis .

Reconcile NMR shifts with crystallographic torsional angles .

Q. How can hydrogen bonding patterns and crystal packing of this compound be systematically analyzed to predict its physicochemical properties?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons .
  • Mercury Materials Module : Calculate void volumes and interaction energies to predict solubility/melting points .
    Key Findings :
  • Thiophene π-stacking and oxazole-carboxylic acid hydrogen bonds dominate packing .
  • High-density packing (e.g., 1.4 g/cm³) correlates with thermal stability .

Q. What are the challenges in synthesizing and characterizing metabolites of this compound, and what methodologies are effective?

Methodological Answer: Challenges :

  • Metabolites (e.g., hydroxylated derivatives) may lack crystallinity, complicating X-ray analysis.
  • Isobaric impurities in mass spectra require high-resolution MS .

Q. Methodologies :

  • Biocatalytic Synthesis : Use SwCNTNH₂-PAL enzymes for stereoselective amination (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) .
  • LC-MS/MS : Fragment ions (e.g., m/z 205 → 187) confirm metabolic pathways .

Q. How can researchers optimize experimental design for studying the compound’s reactivity in stereoselective biotransformations?

Methodological Answer:

  • Enzyme Screening : Test immobilized phenylalanine ammonia-lyase (PAL) for enantioselective amination .
  • Reaction Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee > 90%) .
    Critical Parameters :
  • pH 8.5–9.0 for ammonia elimination .
  • 25°C reaction temperature to avoid enzyme denaturation .

Q. What advanced computational tools are recommended for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to thiophene-recognizing enzymes (e.g., cytochrome P450).
  • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
    Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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